molecular formula C11H19NO4 B141358 (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 489446-85-7

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B141358
CAS RN: 489446-85-7
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-HTQZYQBOSA-N
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Description

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, commonly known as Boc-CPA, is an organic compound derived from cyclopentanecarboxylic acid. Boc-CPA is a versatile reagent used in organic synthesis, with a range of applications in the pharmaceutical and biotechnology industries. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). Boc-CPA is a common building block in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Scientific Research Applications

Improved Synthesis Techniques

(1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid has been synthesized using improved methods, involving milder and more selective conditions. This improvement is significant in the field of synthetic organic chemistry (Badland et al., 2010).

Supramolecular Self-Assembly

Research on stereoisomeric cyclopentane derivatives, closely related to (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid, indicates that these compounds participate in supramolecular self-assembly through hydrogen bonds. This property is vital for understanding molecular interactions and designing new materials (Kălmăn et al., 2001).

Stereoselective Synthesis

The stereoselective synthesis of various derivatives of cyclopropane and cyclopentane acids, which are structurally similar to (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid, is an active area of research. This approach is fundamental in developing pharmacologically active compounds and understanding stereochemistry (Jiménez et al., 2001).

Crystal and Molecular Structure Analysis

Studies on the crystal and molecular structure of compounds related to (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid provide insights into molecular conformations and interactions. This knowledge is crucial for drug design and material science (Cetina et al., 2003).

Synthesis of Novel Polymers

The synthesis of polymers incorporating amino acid moieties like (1R,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid has been explored. This research contributes to the development of new materials with potential applications in various industries (Qu et al., 2009).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363705
Record name ST50825796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

489446-85-7
Record name ST50825796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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